molecular formula C16H23ClN2O5S2 B2891514 3-chloro-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide CAS No. 1797874-62-4

3-chloro-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide

Cat. No. B2891514
CAS RN: 1797874-62-4
M. Wt: 422.94
InChI Key: CJSUGTCLRLCUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(3-(3-(isobutylsulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as AZD-5069 and belongs to the class of sulphonamide compounds.

Scientific Research Applications

Ring-Expansion Reactions

This compound is involved in functionalized azetidines, dihydrofurans, and diazocanes production through ring expansion reactions. These reactions are significant in organic chemistry for synthesizing complex molecular structures (Suraj & Swamy, 2022).

Synthesis of Aziridines

The compound is used in the synthesis of 2-chloro-2-imidoylaziridines, a class of stable aziridines. These reactions contribute to the development of novel azaheterocyclic rings, which have potential applications in various fields of chemistry (Giubellina et al., 2006).

Antifungal Applications

Derivatives of this compound exhibit potent antifungal activity. They show significant structure-activity relationship (SAR) trends against fungi like Aspergillus niger & Aspergillus flavus, indicating their potential as antifungal agents (Gupta & Halve, 2015).

Antimicrobial and Anticancer Evaluation

Certain derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. These compounds offer insights into the development of new therapies and drugs for various diseases (Kumar et al., 2014).

Herbicide Metabolism

This compound is a major factor in the selectivity of certain herbicides for cereals. Its metabolism in plants like wheat, oats, and barley leads to the production of inactive products, contributing to the selective weed control in agriculture (Sweetser et al., 1982).

Inhibitor Development for Anticancer Targets

Certain derivatives containing a chlorine atom in the benzenesulfonamide ring exhibit selectivity as inhibitors for certain isozymes. This has implications for developing inhibitors targeting specific anticancer carbonic anhydrases (Matulis et al., 2013).

Antiglaucoma Properties

Some derivatives have been studied for their inhibitory effects on carbonic anhydrase isozymes, which are involved in aqueous humor secretion in the eye. This research is significant for developing new treatments for glaucoma (Casini et al., 2002).

properties

IUPAC Name

3-chloro-N-[3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O5S2/c1-12(2)11-25(21,22)15-9-19(10-15)16(20)6-7-18-26(23,24)14-5-3-4-13(17)8-14/h3-5,8,12,15,18H,6-7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSUGTCLRLCUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCNS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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